

# An In-Depth Technical Guide to the 1,3,2-Dioxathiane Ring System

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## Compound of Interest

Compound Name: 1,3,2-Dioxathiane

CAS No.: 3358-26-7

Cat. No.: B15493526

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This guide provides a comprehensive technical overview of the **1,3,2-dioxathiane** heterocyclic system, focusing on its two principal derivatives: **1,3,2-Dioxathiane** 2-oxide (a cyclic sulfite) and **1,3,2-Dioxathiane**, 2,2-dioxide (a cyclic sulfate). These six-membered rings, containing sulfur and two oxygen atoms, serve as versatile and highly reactive intermediates in modern organic synthesis. Their unique chemical properties, driven by ring strain and the electrophilic nature of the sulfur center, make them valuable synthons, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of the synthesis, reactivity, and application of these important chemical entities.

## Section 1: The 1,3,2-Dioxathiane Core Structure: An Introduction

The **1,3,2-dioxathiane** framework is a six-membered heterocycle derived from 1,3-propanediol. The two most commonly encountered and synthetically useful derivatives are distinguished by the oxidation state of the sulfur atom: the sulfite, with sulfur in the +4 oxidation state, and the sulfate, with sulfur in the +6 oxidation state. This difference in oxidation state profoundly influences their stability, electrophilicity, and subsequent reactivity, making one a precursor to the other and each a tool for distinct synthetic transformations.

## Section 2: 1,3,2-Dioxathiane 2-oxide (Trimethylene Sulfite)

**1,3,2-Dioxathiane** 2-oxide, commonly known as 1,3-propanediol cyclic sulfite or trimethylene sulfite, is a foundational member of this class. It serves both as a reactive intermediate itself and as the direct precursor to its more electrophilic sulfate counterpart.

### Core Identification and Physical Properties

A summary of the key identifiers and physical properties for **1,3,2-Dioxathiane** 2-oxide is presented below.

Property	Value
CAS Number	4176-55-0[1]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>3</sub> S[1]
Molecular Weight	122.15 g/mol [1]
Appearance	Colorless to slightly yellow liquid
Boiling Point	54 °C at 8 mmHg
Density	~1.347 g/mL at 25 °C

### Synthesis: A Protocol Grounded in Causality

The synthesis of cyclic sulfites from 1,3-diols is a robust and well-established transformation. The method relies on the reaction of the diol with thionyl chloride (SOCl<sub>2</sub>), often in the presence of a base to neutralize the HCl byproduct.

Objective: To prepare the cyclic sulfite from 1,3-propanediol.

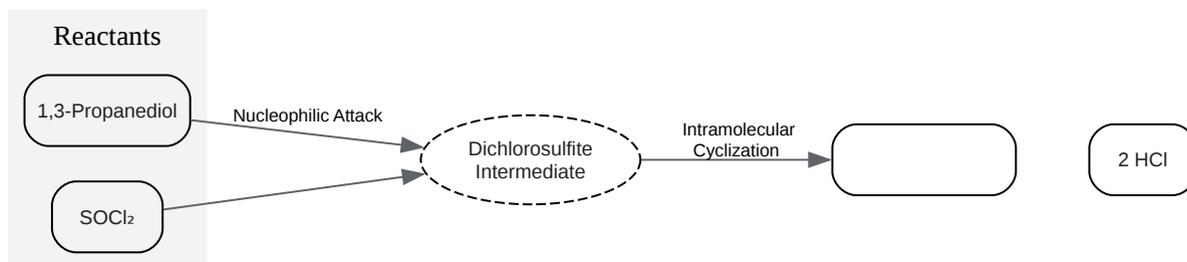
Causality: Thionyl chloride serves as an excellent source of the S=O moiety. The lone pairs on the diol's hydroxyl groups act as nucleophiles, attacking the electrophilic sulfur atom. The reaction proceeds via a dichlorosulfite intermediate which undergoes intramolecular ring closure, driven by the favorable proximity of the second hydroxyl group, to form the stable six-membered ring and eliminate two equivalents of HCl.

## Materials:

- 1,3-Propanediol
- Thionyl chloride (SOCl<sub>2</sub>)
- Anhydrous dichloromethane (DCM) or other inert solvent
- Pyridine or triethylamine (optional, as an acid scavenger)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

## Procedure:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3-propanediol (1.0 eq.) and dissolved in anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
- **Reagent Addition:** Thionyl chloride (1.1 eq.) is dissolved in anhydrous DCM and added dropwise to the stirred diol solution via the dropping funnel over 30-60 minutes. If a base is used, it can be added concurrently or pre-mixed with the diol.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
- **Workup:** The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted twice with DCM.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **1,3,2-Dioxathiane 2-oxide**.



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Synthesis of **1,3,2-Dioxathiane 2-oxide**.

## Reactivity and Spectroscopic Signature

Cyclic sulfites are moderately reactive electrophiles. The sulfur atom can be attacked by strong nucleophiles, leading to ring-opening. However, their most significant role is often as a stable, isolable precursor to the more reactive cyclic sulfates.

Spectroscopic Data:

- <sup>1</sup>H NMR: The spectrum is characterized by two main multiplets. The protons on the carbons adjacent to the oxygen atoms (C4, C6) typically appear downfield ( $\delta \approx 4.0-4.5$  ppm) compared to the central methylene protons (C5,  $\delta \approx 1.8-2.2$  ppm).
- <sup>13</sup>C NMR: The carbons bonded to oxygen (C4, C6) resonate around  $\delta \approx 60-70$  ppm, while the central carbon (C5) appears further upfield at  $\delta \approx 25-35$  ppm.
- IR Spectroscopy: The most prominent and diagnostic absorption is the strong S=O stretching band, which typically appears in the range of 1190-1230 cm<sup>-1</sup>.

## Section 3: 1,3,2-Dioxathiane, 2,2-dioxide (Trimethylene Sulfate)

The oxidation of the cyclic sulfite yields **1,3,2-Dioxathiane**, 2,2-dioxide, also known as 1,3-propanediol cyclic sulfate. This transformation to the S(VI) oxidation state dramatically

increases the electrophilicity of the molecule, converting it into a potent bifunctional alkylating agent.

## Core Identification and Physical Properties

A summary of the key identifiers and physical properties for **1,3,2-Dioxathiane**, 2,2-dioxide is presented below.

Property	Value
CAS Number	1073-05-8[2]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>4</sub> S[2]
Molecular Weight	138.14 g/mol [2]
Appearance	White crystalline solid
Melting Point	58-62 °C

## Synthesis: The Two-Step Protocol

The most common and efficient synthesis involves a two-step procedure: the formation of the cyclic sulfite as described in Section 2.2, followed by its oxidation.[3] This approach avoids the often less efficient direct conversion from the diol using sulfuryl chloride.

Objective: To oxidize the pre-formed cyclic sulfite to the corresponding cyclic sulfate.

Causality: A strong oxidizing system is required to convert the S(IV) center to S(VI). The ruthenium-catalyzed oxidation using sodium periodate (NaIO<sub>4</sub>) is a highly effective and common method. Ruthenium(III) chloride is oxidized in situ by NaIO<sub>4</sub> to a higher-valent ruthenium oxide (e.g., RuO<sub>4</sub>), which is the active oxidant that transfers an oxygen atom to the sulfur of the cyclic sulfite. NaIO<sub>4</sub> then serves as a stoichiometric co-oxidant to regenerate the active ruthenium species, allowing RuCl<sub>3</sub> to be used in catalytic amounts.

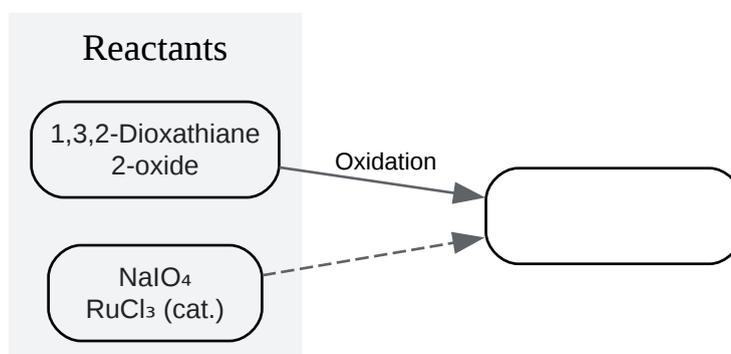
Materials:

- **1,3,2-Dioxathiane** 2-oxide (from previous step)

- Acetonitrile (CH<sub>3</sub>CN)
- Carbon tetrachloride (CCl<sub>4</sub>) or Ethyl Acetate (EtOAc)
- Water
- Sodium periodate (NaIO<sub>4</sub>)
- Ruthenium(III) chloride hydrate (RuCl<sub>3</sub>·xH<sub>2</sub>O)

Procedure:

- **Reaction Setup:** The unpurified cyclic sulfite (1.0 eq.) from the previous step is dissolved in a biphasic solvent system such as acetonitrile/CCl<sub>4</sub>/water (e.g., 1:1:1.5 ratio). The mixture is placed in a flask with vigorous stirring and cooled to 0 °C in an ice bath.
- **Catalyst and Oxidant Addition:** A catalytic amount of RuCl<sub>3</sub>·xH<sub>2</sub>O (e.g., 0.5 mol%) is added, followed by the portion-wise addition of sodium periodate (2.0 eq.).<sup>[3]</sup>
- **Reaction Progression:** The reaction is stirred vigorously at 0 °C to room temperature for 1-3 hours. The progress is monitored by the disappearance of the sulfite starting material (via TLC or GC-MS). The reaction is often characterized by a color change from dark green/black back to yellow.
- **Workup:** The reaction mixture is diluted with ethyl acetate, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.
- **Purification:** The combined organic layers are washed with water, saturated sodium thiosulfate solution (to quench any remaining oxidant), and brine. The solution is then dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure **1,3,2-Dioxathiane**, 2,2-dioxide as a white solid.



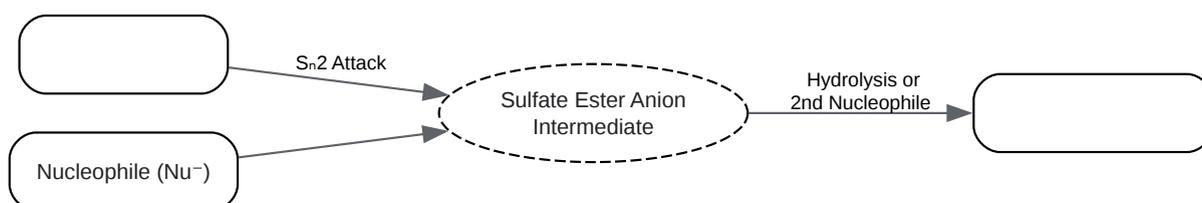
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Synthesis of **1,3,2-Dioxathiane, 2,2-dioxide**.

## Reactivity: A Potent Bifunctional Electrophile

Cyclic sulfates are significantly more reactive towards nucleophiles than their sulfite precursors and even acyclic sulfates.[4] This enhanced reactivity is attributed to the relief of ring strain upon nucleophilic attack and the excellent leaving group ability of the resulting monosubstituted sulfate. They behave as powerful bifunctional electrophiles, capable of reacting sequentially with two nucleophiles.

The ring-opening reaction proceeds via an S<sub>N</sub>2 mechanism, where a nucleophile attacks one of the electrophilic carbons (C4 or C6), leading to the cleavage of the C-O bond and formation of a stable sulfate ester anion. This intermediate can then be hydrolyzed or react with a second nucleophile.



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General Ring-Opening Reaction of a Cyclic Sulfate.

## Application in Drug Development: Synthesis of Salacinol

A compelling application of **1,3,2-dioxathiane**, 2,2-dioxides in medicinal chemistry is their use in the synthesis of  $\alpha$ -glucosidase inhibitors like Salacinol. Salacinol is a naturally occurring compound isolated from Salacia species, which are used in traditional medicine for treating diabetes.[5] Its unique structure features a sulfonium ion bridging two polyhydroxylated chains.

The key step in the total synthesis of Salacinol and its analogues involves the coupling of a thiosugar nucleophile with a chiral cyclic sulfate derived from a polyol like erythritol.[3][5][6] The thiosugar's sulfur atom acts as the nucleophile, attacking one of the electrophilic carbons of the cyclic sulfate in a regioselective  $S_N2$  reaction. This ring-opening step simultaneously forms the crucial C-S bond and installs the sulfate ester, which ultimately becomes the inner salt counterion for the sulfonium center. This strategy highlights the power of cyclic sulfates to act as potent alkylating agents for soft nucleophiles like sulfur, enabling the construction of complex molecular architectures relevant to drug discovery.[5][6]

## Spectroscopic Signature

Spectroscopic Data:

- $^1\text{H}$  NMR: Similar to the cyclic sulfite, but the protons on C4 and C6 are further deshielded due to the increased electron-withdrawing effect of the  $\text{S}(=\text{O})_2$  group, typically appearing in the range of  $\delta \approx 4.5\text{-}5.0$  ppm. The central C5 protons are also shifted slightly downfield to  $\delta \approx 2.2\text{-}2.5$  ppm.
- $^{13}\text{C}$  NMR: The carbons adjacent to the oxygen atoms (C4, C6) are found around  $\delta \approx 70\text{-}75$  ppm, while the central carbon (C5) is around  $\delta \approx 25\text{-}30$  ppm.
- IR Spectroscopy: The key diagnostic peaks are two strong absorption bands corresponding to the sulfonyl group: the asymmetric  $\text{SO}_2$  stretch (vas) near  $1350\text{-}1400\text{ cm}^{-1}$  and the symmetric  $\text{SO}_2$  stretch (vs) near  $1180\text{-}1230\text{ cm}^{-1}$ . [7]

## Section 4: Safety, Handling, and Disposal

Both **1,3,2-dioxathiane** 2-oxide and its 2,2-dioxide derivative require careful handling due to their reactivity and potential hazards. As a Senior Application Scientist, it is imperative to instill

a culture of safety through strict adherence to established protocols.

Hazard Profile	1,3,2-Dioxathiane 2-oxide	1,3,2-Dioxathiane, 2,2-dioxide
GHS Classification	Skin Irritant, Eye Damage, Skin Sensitizer, Respiratory Irritant[1]	Skin Sensitizer, Eye Damage, Suspected Mutagen, Suspected Carcinogen
Primary Hazards	Corrosive, sensitizer. Reacts with moisture.	Potent alkylating agent. Moisture sensitive. Potential long-term health effects.

Handling and Personal Protective Equipment (PPE):

- All manipulations should be performed in a well-ventilated chemical fume hood.[8]
- PPE is mandatory: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[8][9]
- These compounds are moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, using anhydrous solvents and flame-dried glassware.
- Avoid inhalation of vapors or dust. Avoid all contact with skin and eyes.[9]

Storage:

- Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents and bases.
- Refrigeration (2-8 °C) is often recommended for long-term storage to minimize decomposition.

Disposal:

- Chemical waste must be disposed of in accordance with local, state, and federal regulations. [10]

- Do not dispose of down the drain. Collect waste in designated, clearly labeled, and sealed containers for hazardous chemical waste.
- Small spills can be neutralized with a compatible agent (e.g., sodium bicarbonate for acidic decomposition products) and absorbed with an inert material like vermiculite before collection for disposal.

## Section 5: Conclusion

The **1,3,2-dioxathiane** ring system, particularly in its 2-oxide (cyclic sulfite) and 2,2-dioxide (cyclic sulfate) forms, represents a class of highly valuable and reactive intermediates for organic synthesis. The cyclic sulfate, in particular, functions as a potent bifunctional electrophile, enabling elegant and efficient synthetic strategies for constructing complex molecules. Its successful application in the synthesis of the  $\alpha$ -glucosidase inhibitor Salacinol underscores its importance and potential in drug discovery and development. A thorough understanding of the synthesis, comparative reactivity, and stringent handling requirements of these compounds is essential for any researcher aiming to leverage their unique chemical properties for advanced scientific applications.

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